Pentachlorodisilane is a chemical compound with the formula . It belongs to the class of organosilicon compounds, specifically silanes, which are characterized by silicon atoms bonded to carbon and/or other elements. Pentachlorodisilane is notable for its use in the semiconductor industry, particularly for the deposition of silicon-containing films on substrates. This compound can be synthesized through various methods and exhibits unique properties that make it valuable in scientific applications.
Pentachlorodisilane can be synthesized from various precursors, typically involving chlorosilanes or silane derivatives. It is classified under inorganic silicon compounds, specifically as a dichlorosilane derivative due to its structure containing silicon atoms and chlorine substituents. The compound is often used in chemical vapor deposition processes, which are critical in the manufacture of electronic components and materials.
The synthesis of pentachlorodisilane can be achieved through several methods:
Pentachlorodisilane has a unique molecular structure where two silicon atoms are connected by a single bond, each bonded to chlorine atoms. The structural formula can be represented as:
Pentachlorodisilane undergoes various chemical reactions:
The mechanism of action for pentachlorodisilane primarily involves its role as a precursor in chemical vapor deposition processes. In these processes:
Relevant data includes its high reactivity profile which necessitates careful handling in laboratory settings.
Pentachlorodisilane has several scientific uses:
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